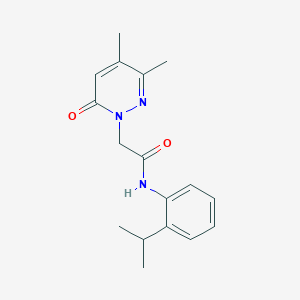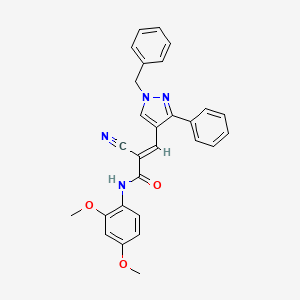![molecular formula C19H23N3O4S B5329614 N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B5329614.png)
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide, also known as MPSP, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. MPSP is a sulfonamide derivative that has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties.
Mecanismo De Acción
The exact mechanism of action of N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. This compound has also been shown to possess anticonvulsant properties in animal models of epilepsy. In addition, this compound has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide in lab experiments is its ability to inhibit the activity of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide. One area of interest is the development of novel this compound derivatives with improved pharmacological properties. Another area of interest is the study of the molecular mechanisms underlying the anticonvulsant properties of this compound. Additionally, further studies are needed to investigate the potential use of this compound in cancer therapy.
Métodos De Síntesis
The synthesis of N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 4-phenylpiperazine in the presence of sodium hydride. The resulting intermediate is then reacted with acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}acetamide has been studied for its potential therapeutic applications in various fields of science. In pharmacology, this compound has been found to exhibit anti-inflammatory and analgesic effects. In neuropharmacology, this compound has been shown to possess anticonvulsant properties. This compound has also been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-15(23)20-18-14-17(8-9-19(18)26-2)27(24,25)22-12-10-21(11-13-22)16-6-4-3-5-7-16/h3-9,14H,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJDGQQJGGGWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5329532.png)
![N-butyl-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5329535.png)

![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5329545.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-bromo-2-pyridinyl)acetamide](/img/structure/B5329548.png)
![2-(2-{[1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B5329556.png)
![2-(4-chloro-2-fluorophenyl)-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B5329562.png)

![4-{[(5-fluoro-2-pyrimidinyl)amino]methyl}-4-azepanol hydrochloride](/img/structure/B5329583.png)
![4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}methyl)-N-methylbenzenesulfonamide](/img/structure/B5329591.png)
![methyl {[5-(4-isopropylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5329595.png)
![[4-(3-fluorobenzyl)-1-pyrazin-2-ylpiperidin-4-yl]methanol](/img/structure/B5329601.png)

